molecular formula C9H14N2O4S B2428489 Methyl 1,2,5-trimethyl-4-sulfamoylpyrrole-3-carboxylate CAS No. 883048-07-5

Methyl 1,2,5-trimethyl-4-sulfamoylpyrrole-3-carboxylate

Cat. No. B2428489
CAS RN: 883048-07-5
M. Wt: 246.28
InChI Key: BPNSCHJPMAAENM-UHFFFAOYSA-N
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Description

“Methyl 1,2,5-trimethyl-4-sulfamoylpyrrole-3-carboxylate” is a chemical compound with the molecular formula C9H14N2O4S and a molecular weight of 246.28 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2,5-trimethyl-4-sulfamoylpyrrole-3-carboxylate” includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains functional groups such as a carboxylate and a sulfamoyl group .


Physical And Chemical Properties Analysis

“Methyl 1,2,5-trimethyl-4-sulfamoylpyrrole-3-carboxylate” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

methyl 1,2,5-trimethyl-4-sulfamoylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-5-7(9(12)15-4)8(16(10,13)14)6(2)11(5)3/h1-4H3,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNSCHJPMAAENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)S(=O)(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,5-trimethyl-4-sulfamoylpyrrole-3-carboxylate

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